5,6-dimethylpyridazine-3-carbaldehyde
Description
5,6-Dimethylpyridazine-3-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Properties
CAS No. |
2742653-47-8 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
5,6-dimethylpyridazine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-8-6(5)2/h3-4H,1-2H3 |
InChI Key |
FZDHKDFMKAAUDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1C)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethylpyridazine-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,6-dimethylpyridazine with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylpyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 5,6-Dimethylpyridazine-3-carboxylic acid.
Reduction: 5,6-Dimethylpyridazine-3-methanol.
Substitution: Depending on the nucleophile, various substituted pyridazine derivatives.
Scientific Research Applications
5,6-Dimethylpyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-dimethylpyridazine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-3-carbaldehyde: Lacks the methyl groups at positions 5 and 6.
5-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 5.
6-Methylpyridazine-3-carbaldehyde: Has a single methyl group at position 6.
Uniqueness
5,6-Dimethylpyridazine-3-carbaldehyde is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Biological Activity
5,6-Dimethylpyridazine-3-carbaldehyde (CAS No. 2742653-47-8) is an organic compound belonging to the pyridazine family. Its unique structure, characterized by two methyl groups at positions 5 and 6, influences its chemical reactivity and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H8N2O |
| Molecular Weight | 136.15 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
This compound features an aldehyde functional group that can participate in various chemical reactions, including oxidation and reduction. These properties make it a valuable intermediate in organic synthesis and a candidate for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This mechanism is crucial for its application in drug development, particularly in targeting specific enzymes involved in disease processes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Its structural characteristics may enhance its interaction with microbial targets, leading to inhibition of growth or cell death. Specific studies have shown that derivatives of pyridazines possess significant antibacterial effects against various pathogens.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. For instance, one study highlighted the ability of similar compounds to inhibit cancer cell growth by targeting specific metabolic pathways.
Case Studies
- Neuronal Nitric Oxide Synthase Inhibition : A study focused on selective inhibitors of neuronal nitric oxide synthase (nNOS) highlighted the potential of pyridazine derivatives in reducing nitric oxide levels in the fetal brain during hypoxic conditions. The administration of these compounds showed a significant decrease in fetal brain NOS activity and improved neurobehavioral outcomes in animal models .
- Cell Protection Against Amyloid Toxicity : Research involving tricyclic pyrone scaffolds demonstrated strong protective actions against oligomeric amyloid β peptide toxicity. While not directly related to this compound, it underscores the potential of similar heterocyclic compounds in neuroprotection .
Research Findings
Recent studies have focused on the synthesis and structure-activity relationships (SAR) of pyridazine derivatives:
- Synthesis Methods : The compound is synthesized through reactions involving starting materials such as 3,6-dimethylpyridazine and formylating agents like Vilsmeier-Haack reagent.
- Biological Testing : Various assays have been conducted to evaluate the compound's efficacy against different biological targets, revealing promising results in enzyme inhibition and cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
